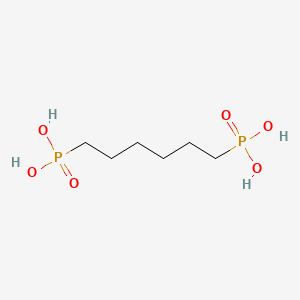

1,6-Hexylenediphosphonic Acid

Beschreibung

Nomenclature and Chemical Identity in Scholarly Contexts

The precise naming and identification of chemical compounds are fundamental in scientific discourse to ensure clarity and reproducibility. 1,6-Hexanebisphosphonic acid is identified by a systematic IUPAC name and is also known by several synonyms in chemical literature and databases.

IUPAC Name: 6-phosphonohexylphosphonic acid

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The official IUPAC name for this compound is 6-phosphonohexylphosphonic acid. nih.gov This name systematically describes the molecular structure, indicating a hexane (B92381) chain with a phosphono group at the first and sixth carbon positions.

Synonyms and Common Designations

In addition to its formal IUPAC name, 1,6-Hexanebisphosphonic acid is referred to by a variety of synonyms. These alternative names are frequently encountered in scientific literature and commercial catalogs. Common designations include Hexane-1,6-diyldiphosphonic acid and Hexamethylenediphosphonic acid. axispharm.comnih.gov Other recorded synonyms are 1,6-Hexylenediphosphonic Acid and Hexane-1,6-bisphosphonic Acid. axispharm.com

Structural Features and Core Chemical Framework

The chemical behavior and potential applications of 1,6-Hexanebisphosphonic acid are dictated by its molecular architecture, which is a combination of a flexible alkyl chain and two reactive phosphonic acid groups.

Alkyl Chain Bisphosphonate Structure

1,6-Hexanebisphosphonic acid is classified as an alkyl chain bisphosphonate. axispharm.com This structure consists of two phosphonate (B1237965) groups covalently linked to a central carbon-based structure. wikipedia.org In this specific molecule, the linker is a six-carbon (hexyl) chain, which provides a defined spatial separation between the two terminal phosphonic acid moieties. axispharm.com This symmetric design with a medium-length alkyl spacer contributes to its use as a building block in conjugation and material applications, offering a balance of hydrophobic and hydrophilic properties. axispharm.com

Phosphonic Acid Moiety Characteristics

The functional core of this molecule is the phosphonic acid group (-PO(OH)₂). d-nb.infobeilstein-journals.orgnih.govresearchgate.netsemanticscholar.org This moiety is characterized by a phosphorus atom bonded to three oxygen atoms (one with a double bond and two hydroxyl groups) and one carbon atom. d-nb.infobeilstein-journals.orgnih.govresearchgate.netsemanticscholar.org The phosphonic acid group is known for its strong metal-binding capabilities and versatile reactivity. axispharm.com It exhibits a distorted tetrahedral geometry around the phosphorus atom. d-nb.infobeilstein-journals.orgnih.gov The presence of two such groups in 1,6-Hexanebisphosphonic acid allows for strong chelation and dual anchoring or crosslinking functionalities. axispharm.com

Historical Perspectives and Early Research Trajectories

The development of bisphosphonates, the class of compounds to which 1,6-Hexanebisphosphonic acid belongs, has a history that dates back to the 19th century. wikipedia.orgwikipedia.orgnih.govismni.org Initially synthesized by chemists in the 1800s, these compounds were first explored for industrial applications due to their ability to soften water and inhibit corrosion. wikipedia.orgnih.govismni.org

It was not until the 1960s that the potential of bisphosphonates in biological systems began to be investigated. wikipedia.orgwikipedia.orgnih.gov Researchers noted their chemical stability as analogues of inorganic pyrophosphate and their ability to inhibit calcification. nih.gov This led to the exploration of their effects on bone metabolism. wikipedia.orgnih.gov The first publications detailing the biological effects of these compounds, then called diphosphonates, appeared in 1969. nih.gov Early research focused on their potential to prevent the dissolution of hydroxyapatite, the primary mineral component of bone. wikipedia.org This foundational work paved the way for the synthesis and investigation of a wide array of bisphosphonate structures, including those with varying alkyl chain lengths like 1,6-Hexanebisphosphonic acid, for diverse chemical and biomedical applications.

Significance and Broad Research Relevance in Modern Chemistry

The significance of 1,6-Hexanebisphosphonic acid in contemporary chemistry stems from its role as a molecular linker and surface-active agent, enabling advancements in materials science, particularly in the fields of renewable energy and surface engineering. Its structure allows it to act as a bridge, connecting different components at the molecular level or anchoring functional layers to substrates.

One of the notable research applications of 1,6-Hexanebisphosphonic acid is in the field of perovskite solar cells, a leading technology in next-generation photovoltaics. In a study aimed at improving the performance and stability of these cells, researchers utilized 1,6-Hexanebisphosphonic acid as a probe to understand intermolecular interactions at the perovskite crystal surface. researchgate.net The two phosphonic acid groups of the molecule were employed to investigate the formation of hydrogen bonds with halide anions (chloride and iodide) present in the perovskite structure. researchgate.net Understanding these surface interactions is crucial for developing strategies to passivate defects and prevent degradation of the perovskite material, thereby enhancing the solar cell's efficiency and lifespan. researchgate.net

The bifunctional nature of 1,6-Hexanebisphosphonic acid makes it an excellent candidate for creating self-assembled monolayers (SAMs) on various metal oxide surfaces. The phosphonic acid groups can form strong, covalent-like bonds with surface metal atoms, leading to the formation of dense, well-ordered molecular layers. This surface modification is critical for a variety of applications:

Corrosion Inhibition: By forming a compact, hydrophobic barrier on a metal surface, SAMs of bisphosphonates can protect the underlying material from corrosive agents. The flexible hexane chain contributes to the formation of a dense layer that repels water and other corrosive species.

Adhesion Promotion: The phosphonate groups can bind strongly to a metal oxide substrate while the other end of the molecule (if functionalized) can interact with a polymer overlayer, thus acting as a molecular bridge to improve adhesion.

Tailoring Surface Properties: The formation of SAMs allows for the precise control of surface properties such as wettability, biocompatibility, and electronic characteristics.

Furthermore, in the realm of crystal engineering and coordination chemistry, 1,6-Hexanebisphosphonic acid can serve as a flexible linker to construct metal-organic frameworks (MOFs) and coordination polymers. The phosphonate groups can coordinate to metal ions in various modes, while the hexane spacer provides the necessary flexibility and length to form diverse network architectures. These materials are of significant interest for applications in gas storage, catalysis, and sensing. The length of the hexane chain influences the pore size and dimensionality of the resulting framework, allowing for the rational design of materials with specific properties.

Interactive Data Table: Properties of 1,6-Hexanebisphosphonic Acid

| Property | Value |

| Molecular Formula | C₆H₁₆O₆P₂ |

| Molecular Weight | 246.14 g/mol |

| IUPAC Name | (6-phosphonohexyl)phosphonic acid |

| CAS Number | 4721-22-6 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

Interactive Data Table: Research Application of 1,6-Hexanebisphosphonic Acid

| Research Area | Specific Application | Role of 1,6-Hexanebisphosphonic Acid | Key Finding |

| Perovskite Solar Cells | Probing surface interactions | Acted as a molecular probe to study hydrogen bonding between its P-OH groups and halide anions (Cl⁻, I⁻) on the perovskite surface. researchgate.net | Helped to confirm and interpret the nature of hydrogen bonding interactions, which are critical for perovskite material stability and performance. researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-phosphonohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O6P2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYVUKGVKRZQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCP(=O)(O)O)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378717 | |

| Record name | 6-phosphonohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-22-6 | |

| Record name | 6-phosphonohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Hexylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 1,6 Hexanebisphosphonic Acid

Established Synthetic Routes

The traditional synthesis of ω-alkanebisphosphonic acids relies on robust and well-documented chemical reactions, primarily involving the use of dihalogenoalkanes as starting materials.

A prevalent and established method for synthesizing 1,6-hexanebisphosphonic acid is through the reaction of a 1,6-dihalohexane with a phosphite (B83602) ester, followed by hydrolysis. This process is often conducted as a one-pot, two-step synthesis, which enhances efficiency by minimizing the need to isolate intermediates.

The primary reaction is a double Michaelis-Arbuzov reaction. In a typical procedure, a 1,6-dihaloalkane, such as 1,6-dibromohexane, is reacted with a trialkyl phosphite, like triisopropyl phosphite. psu.edu This first step results in the formation of a tetraalkyl 1,6-hexanebisphosphonate ester. The reaction mechanism involves the nucleophilic attack of the phosphite on the electrophilic carbon of the dihaloalkane, displacing the halide. A subsequent dealkylation of the phosphonium (B103445) intermediate, typically by the displaced halide ion, yields the stable phosphonate (B1237965) ester.

The second step is the hydrolysis of the resulting tetraalkyl ester to the free phosphonic acid. This is commonly achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid. The entire sequence, from the initial Arbuzov reaction to the final hydrolysis, can be performed sequentially in a single reaction vessel, exemplifying a one-pot synthesis. rsc.orgrsc.org

Table 1: Example Synthesis of 1,6-Hexanebisphosphonic Acid

| Step | Reactants | Product of Step | Conditions |

|---|---|---|---|

| 1 (Arbuzov Reaction) | 1,6-Dibromohexane, Triisopropyl Phosphite | Tetraisopropyl 1,6-hexanebisphosphonate | Heat/Reflux |

| 2 (Hydrolysis) | Tetraisopropyl 1,6-hexanebisphosphonate, Concentrated HCl | 1,6-Hexanebisphosphonic Acid | Heat/Reflux |

Emerging and Green Chemistry Approaches to Synthesis

In response to the growing demand for environmentally benign chemical processes, research has focused on developing greener synthetic routes for bisphosphonic acids. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. While many of these are developed for dronic acids (hydroxymethylenebisphosphonates), the principles are applicable to alkylbisphosphonates. tandfonline.comresearchgate.net

Emerging strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the alkylation of phosphonates. tandfonline.com This technique offers a more energy-efficient alternative to conventional heating.

Aqueous Phase Synthesis: Performing reactions in water as a solvent is a cornerstone of green chemistry. For related compounds, rhodium-catalyzed conjugate additions to vinylidenebisphosphonates have been successfully carried out in water, which simplifies product isolation and avoids volatile organic solvents. rsc.org

Use of Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their low vapor pressure and high thermal stability. They have been used as media for the synthesis of some bisphosphonic acid derivatives, offering potential for recyclability and reuse. nih.gov

Optimized Classical Methods: Greener approaches also involve optimizing traditional syntheses. This can include reducing the equivalents of phosphorus reagents or eliminating the need for co-reagents like phosphorous acid, which simplifies the reaction and reduces waste. tandfonline.comresearchgate.net

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude 1,6-hexanebisphosphonic acid must be purified and its identity confirmed. Given its polar nature and low solubility in organic solvents, specific techniques are employed.

Purification: The most common method for purifying 1,6-hexanebisphosphonic acid is recrystallization . Due to its polarity, it is often recrystallized from aqueous solutions or mixed solvent systems like methanol/water. electronicsandbooks.com For related compounds, purification can also involve precipitation or chromatographic techniques such as anion-exchange and gel-filtration chromatography. nih.gov

Characterization: A combination of spectroscopic and analytical methods is used to confirm the structure and purity of the final product.

Table 2: Common Characterization Techniques

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. 1H NMR confirms the hexane (B92381) chain protons, 13C NMR shows the carbon skeleton, and 31P NMR is crucial for confirming the presence and chemical environment of the phosphonate groups. nih.gov |

| X-ray Diffraction | For crystalline products, this technique can determine the precise three-dimensional atomic structure. nih.gov |

| Elemental Analysis | Confirms the empirical formula by measuring the percentage composition of elements (C, H, O, P). electronicsandbooks.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present, such as P=O, P-O, and O-H stretches characteristic of phosphonic acids. |

Synthesis of Analogs and Derivatives of 1,6-Hexanebisphosphonic Acid

The structural scaffold of 1,6-hexanebisphosphonic acid can be modified to produce a range of analogs and derivatives with tailored properties. These modifications typically involve altering the length of the alkyl chain or introducing functional groups.

Varying the length of the alkyl chain connecting the two phosphonic acid groups is a straightforward modification that can significantly influence the molecule's physical and biological properties. This is achieved by using different α,ω-dihaloalkanes in the synthetic routes described previously (Section 2.1.1).

For example, reacting 1,4-dibromobutane (B41627) or 1,8-dibromooctane (B1199895) with a trialkyl phosphite would yield 1,4-butanebisphosphonic acid and 1,8-octanebisphosphonic acid, respectively. This variation in chain length is critical for applications where the molecule acts as a linker or spacer, as the distance between the terminal phosphonate groups is a key design parameter. molnova.comosti.gov Studies on other long-chain molecules, such as bipolar amphiphiles, have shown that alkyl chain length is a critical determinant of self-assembly and aggregation behavior. rsc.org

Introducing functional groups onto the hexane backbone allows for the creation of derivatives with diverse chemical reactivity and applications. This can be achieved either by starting with a pre-functionalized hexane derivative or by modifying the 1,6-hexanebisphosphonic acid scaffold post-synthesis.

Strategies for functionalization include:

Using Functionalized Starting Materials: The synthesis can begin with a hexane derivative that already contains the desired functional group (e.g., a hydroxyl, amino, or keto group) at a specific position, provided the group is compatible with the conditions of the phosphonation reaction.

Post-Synthesis Modification: Chemical transformations can be performed on the alkyl chain after the bisphosphonate has been formed. For instance, derivatives of 1,6-hexanedione can be used as precursors to introduce further complexity onto the chain. nih.gov

Advanced Conjugation Chemistry: For applications in fields like biomedicine, reactive handles such as azides, amines, or carboxylic acids can be incorporated into the alkyl chain. uzh.ch These groups allow the bisphosphonate to be conjugated to other molecules, like peptides or imaging agents, using well-established bioconjugation techniques. uzh.chnih.gov

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Different nuclei within a molecule resonate at distinct frequencies in a magnetic field, providing information about their chemical environment.

Proton NMR (¹H NMR) Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. For 1,6-Hexanebisphosphonic acid, the ¹H NMR spectrum reveals characteristic signals corresponding to the different sets of protons in its aliphatic chain. The chemical shifts are influenced by the proximity of the electron-withdrawing phosphonic acid groups. pressbooks.publibretexts.orglibretexts.org In a study conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the aromatic protons of a related diphosphonated diol showed a shift from 7.2 to 6.9 ppm upon hydrolysis of the phosphonate (B1237965) esters, confirming the structural change. researchgate.net The large and intense peak observed at approximately 3.4 ppm is characteristic of organic phosphonic acids and is attributed to the hydroxyl groups of the phosphonic acid moiety as well as water traces. researchgate.net

Table 1: ¹H NMR Spectral Data for 1,6-Hexanebisphosphonic Acid and Related Compounds

| Compound/Fragment | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| Diphosphonated diol | DMSO-d6 | 7.2 | - | Aromatic protons | researchgate.net |

| Diphosphonic acid derivative | DMSO-d6 | 6.9 | - | Aromatic protons | researchgate.net |

| Organic phosphonic acids | DMSO-d6 | ~3.4 | Broad, Intense | P-OH and water | researchgate.net |

| 1,6-hexanediol | - | 4.13 | - | Methylene protons adjacent to ester | researchgate.net |

Carbon-13 NMR (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. docbrown.infosavemyexams.com In 1,6-Hexanebisphosphonic acid, the spectrum will show distinct peaks for each carbon atom in a unique chemical environment. The chemical shifts of the carbon atoms are influenced by their position relative to the phosphonic acid groups. Carbons closer to the phosphonate groups will experience a downfield shift (higher ppm value) due to the electron-withdrawing nature of these groups. pressbooks.publibretexts.org The height of the signals in a ¹³C NMR spectrum is not proportional to the number of carbon atoms. savemyexams.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1,6-Hexanebisphosphonic Acid

| Carbon Environment | Predicted Chemical Shift (δ) ppm Range |

| C-1, C-6 (adjacent to P) | 30 - 50 |

| C-2, C-5 | 20 - 40 |

| C-3, C-4 | 20 - 35 |

Phosphorus-31 NMR (³¹P NMR) Studies

Phosphorus-31 NMR (³¹P NMR) is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin of 1/2 of the ³¹P nucleus. wikipedia.orghuji.ac.il In the analysis of 1,6-Hexanebisphosphonic acid, ³¹P NMR spectra typically show a single resonance, confirming the presence of chemically equivalent phosphorus atoms. The chemical shift provides information about the electronic environment of the phosphorus nuclei. wikipedia.orgnih.gov Spectra are commonly recorded with proton decoupling to simplify the spectrum by removing P-H coupling. huji.ac.il The chemical shifts are referenced to an external standard, usually 85% phosphoric acid. wikipedia.org Changes in the ³¹P NMR chemical shift can be used to study interactions with other molecules and changes in pH. researchgate.net For instance, downfield chemical shift changes in ³¹P NMR spectra can suggest complexation with amino acid derivatives. nih.gov

Table 3: General ³¹P NMR Chemical Shift Information

| Parameter | Description | Reference |

| Isotopic Abundance | 100% | wikipedia.org |

| Spin | 1/2 | wikipedia.org |

| Reference Standard | 85% H₃PO₄ | wikipedia.org |

| Common Practice | Proton decoupled spectra | huji.ac.il |

Elucidation of Hydrogen Bonding Interactions via NMR

NMR spectroscopy is a valuable tool for studying hydrogen bonding interactions. lmaleidykla.ltuochb.cz The chemical shifts of protons involved in hydrogen bonds are particularly sensitive to the strength and geometry of the interaction. psu.edursc.org In the case of 1,6-Hexanebisphosphonic acid, both intermolecular and intramolecular hydrogen bonds can be investigated. The formation of hydrogen bonds typically causes a downfield shift in the ¹H NMR signal of the proton donor. nih.gov The magnitude of this shift can be correlated with the strength of the hydrogen bond. rsc.org Furthermore, the study of NMR chemical shifts as a function of pH can reveal information about protonation states and the stability of hydrogen-bonded complexes. uochb.cz This approach, often combined with quantum computation, is part of a field known as NMR crystallography, which helps in understanding crystal structures and hydrogen-bonding networks. labmanager.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a key technique for identifying functional groups.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the functional groups present in 1,6-Hexanebisphosphonic acid. The phosphonic acid group exhibits several characteristic absorption bands. A very broad and strong band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by strong hydrogen bonding. utdallas.edulibretexts.orgspecac.com The P=O stretching vibration appears as a strong band around 1250 cm⁻¹. researchgate.net The P-O-H stretching and bending vibrations are also present. The aliphatic hexane (B92381) chain will show characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. utdallas.edu The FTIR spectrum of N,N'-(hexane-1,6-diyl)bis(4-dodecylbenzene sulfonamide) showed characteristic bands for the alkyl part at 2928.65 and 2856.09 cm⁻¹ for asymmetric and symmetric C-H stretching. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for 1,6-Hexanebisphosphonic Acid

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |

| P-OH | O-H Stretch | 2500 - 3300 | Strong, Broad | utdallas.edulibretexts.org |

| C-H (alkane) | C-H Stretch | 2850 - 3000 | Medium to Strong | utdallas.edu |

| P=O | P=O Stretch | ~1250 | Strong | researchgate.net |

| P-O | P-O Stretch | ~1000 | Strong | researchgate.net |

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing 1,6-hexanebisphosphonic acid in both solid and solution states without extensive sample preparation. mt.comspectroscopyonline.com The technique works by measuring the absorption of an evanescent wave that penetrates a short distance into the sample that is in direct contact with an ATR crystal. mt.comspectroscopyonline.com

For 1,6-hexanebisphosphonic acid, the ATR-IR spectrum provides a unique molecular fingerprint. The most informative region for phosphonic acids is typically between 900 and 1200 cm⁻¹, which contains the characteristic stretching vibrations of the phosphonate group (PO₃). nih.gov The exact position and shape of these bands are sensitive to the protonation state of the phosphonic acid groups, which is dependent on the pH when in solution. nih.gov

Key vibrational modes expected in the ATR-IR spectrum of 1,6-hexanebisphosphonic acid include:

P-O-H Stretching and Bending: These bands provide evidence of the acidic protons.

P=O Stretching: A strong absorption band characteristic of the phosphonyl group.

P-O Stretching: Both symmetric and asymmetric stretching vibrations of the phosphonate moiety. nih.gov

C-H Stretching and Bending: Vibrations corresponding to the hexyl chain.

O-H Stretching: A broad band, often in the 2500-3300 cm⁻¹ range, indicative of hydrogen-bonded P-OH groups.

The table below summarizes the expected characteristic absorption bands for the phosphonic acid functional group.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch (Hydrogen-bonded) | 2500 - 3300 | Broad absorption, characteristic of carboxylic and phosphonic acids. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | From the hexane backbone. |

| P=O Stretch | 1200 - 1300 | Strong intensity. |

| P-O Stretch (Asymmetric & Symmetric) | 900 - 1200 | Strong, complex bands sensitive to protonation state. nih.gov |

| P-O(H) Stretch | ~925 | Associated with the protonated phosphonate group. nih.gov |

| PO₃²⁻ Stretch | ~970 | Associated with the deprotonated phosphonate group. nih.gov |

This interactive table provides a summary of key ATR-IR data.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of 1,6-hexanebisphosphonic acid. Because the compound is polar and has low volatility, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. europa.eu ESI allows for the analysis of the molecule in its intact form, usually as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. europa.eumsu.edu

High-resolution mass spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, can provide a highly accurate mass measurement of the molecular ion. europa.eu This accuracy allows for the determination of the elemental formula, confirming the presence and number of phosphorus, oxygen, carbon, and hydrogen atoms, which is a critical step in structural confirmation. msu.edu

For deeper structural elucidation, tandem mass spectrometry (MS/MS) is utilized. In an MS/MS experiment, the molecular ion of 1,6-hexanebisphosphonic acid is selected and subjected to collision-induced dissociation (CID). europa.eu The resulting fragmentation pattern provides valuable information about the molecule's structure. Expected fragmentation pathways for 1,6-hexanebisphosphonic acid would include:

Cleavage of the C-P bond.

Loss of water (H₂O) molecules from the phosphonic acid groups.

Fragmentation of the alkyl chain.

Analysis of these fragment ions allows for the unambiguous confirmation of the connectivity of the atoms within the molecule, verifying the presence of the hexane chain linking the two phosphonic acid groups.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are fundamental for separating 1,6-hexanebisphosphonic acid from impurities and for its quantification. Both liquid and gas chromatography can be applied, although the latter requires chemical modification of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, polar compounds like 1,6-hexanebisphosphonic acid. nih.gov Reversed-phase (RP) HPLC is a common approach, though the high polarity of bisphosphonates can lead to poor retention on standard C8 or C18 columns. sielc.com Therefore, specialized columns or mobile phase conditions are often necessary.

A typical HPLC method for 1,6-hexanebisphosphonic acid might involve:

Column: A polar-modified reversed-phase column or a column designed for aqueous mobile phases. Alternatively, ion-exchange chromatography can be effective. cerealsgrains.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.com The pH of the mobile phase is critical for controlling the ionization state and, therefore, the retention of the analyte. For mass spectrometry detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are used. lcms.cz

Detection: Due to the lack of a strong chromophore, direct UV detection is challenging. Detection can be achieved at low wavelengths (~190-210 nm) or, more commonly, through indirect methods such as evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). cerealsgrains.orglcms.cz

The table below outlines a representative set of conditions for HPLC analysis.

| Parameter | Condition | Purpose |

| Column | Polymer-based or Polar-endcapped C18 (e.g., 4.6 x 150 mm, 5 µm) | To retain and separate the highly polar analyte. cerealsgrains.org |

| Mobile Phase A | Water with 0.1% Formic Acid | To protonate the analyte and facilitate retention. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | To elute the analyte from the column. |

| Gradient | Programmed gradient from low to high %B | To ensure separation from impurities and elution of the main peak. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. lcms.cz |

| Detector | ELSD, CAD, or Mass Spectrometry (MS) | For sensitive detection of a non-UV-absorbing compound. |

This interactive table summarizes typical HPLC parameters.

Direct analysis of 1,6-hexanebisphosphonic acid by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility, which would lead to decomposition in the hot injector port. thermofisher.com To make the analyte suitable for GC analysis, a chemical derivatization step is required to convert the polar phosphonic acid groups into less polar, more volatile functional groups. researchgate.netjfda-online.com This process typically involves replacing the active acidic hydrogens. sigmaaldrich.com

Silylation is one of the most common derivatization techniques for polar analytes containing -OH groups. nih.gov The acidic protons of the phosphonic acid are replaced with nonpolar silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comoup.com This reaction significantly increases the volatility and thermal stability of the compound, making it amenable to GC-MS analysis.

Common silylating reagents include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like trimethylchlorosilane (TMCS), it converts the phosphonic acid to its bis(trimethylsilyl) ester. oup.comcanada.ca The reaction is typically performed in a non-protic solvent like acetonitrile or pyridine (B92270) at elevated temperatures (e.g., 60-90°C). oup.comlmaleidykla.lt

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that produces volatile by-products, which is advantageous for chromatography. thermofisher.com

MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms TBDMS derivatives, which are significantly more stable towards hydrolysis than TMS derivatives, making them more robust for analysis. sigmaaldrich.comnih.gov

| Reagent | Abbreviation | Derivative Formed | Key Advantage |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Widely used, effective with a catalyst (TMCS). oup.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Produces highly volatile by-products. thermofisher.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives with enhanced stability. sigmaaldrich.com |

This interactive table presents common silylating agents for derivatization.

Esterification is another effective derivatization strategy that converts the phosphonic acid groups into phosphonate esters. This conversion reduces polarity and increases volatility for GC analysis.

Common esterification approaches include:

Methylation: This can be achieved using various reagents. While diazomethane (B1218177) is effective, its toxicity and explosive nature are significant drawbacks. osti.gov Safer alternatives like trimethyloxonium (B1219515) tetrafluoroborate (B81430) or trimethylsilyl-diazomethane are now more common. osti.govresearchgate.net

Esterification with Alcohols: The reaction with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrogen chloride (HCl) yields the corresponding dialkyl phosphonate esters. BF₃-methanol is a classic reagent for this purpose.

Fluorinated Alcohols: Using fluorinated alcohols (e.g., trifluoroethanol) in combination with perfluorinated anhydrides can produce highly volatile derivatives that are particularly suitable for sensitive detection using an electron capture detector (ECD) in addition to standard flame ionization (FID) or mass spectrometry detectors. acs.orgacs.org

The choice of derivatization method depends on the specific analytical requirements, including the desired sensitivity and the available instrumentation. Following derivatization, the resulting volatile derivative of 1,6-hexanebisphosphonic acid can be readily separated and identified using a standard GC-MS system. nih.gov

Gas Chromatography (GC) and GC-MS with Derivatization

Advanced X-ray Diffraction Studies (Single Crystal and Powder)

Advanced X-ray diffraction (XRD) techniques, including both single-crystal and powder XRD, are indispensable for elucidating the precise three-dimensional atomic arrangement of materials. For 1,6-Hexanebisphosphonic acid, these methods are particularly valuable when the molecule is incorporated into more complex structures, such as metal-organic frameworks (MOFs), allowing for detailed analysis of its conformation under various conditions. acs.orgrsc.org

Pressure-Dependent Structural Transitions

The conformational flexibility of the 1,6-Hexanebisphosphonic acid linker has been demonstrated through high-pressure, single-crystal X-ray diffraction experiments. acs.org In a study of a zinc-based MOF, designated ZAG-6, which utilizes 1,6-hexanebisphosphonate as a structural linker, a remarkable pressure-induced structural transition was observed. acs.org

At ambient pressure, the framework adopts a "wine rack" geometry with the 1,6-hexanebisphosphonate linker in a linear, non-coiled conformation. acs.org However, upon the application of high pressure, the material undergoes a significant structural change. Specifically, at a pressure of 6.9 GPa, the 1,6-hexanebisphosphonate chain exhibits a distinct "coiling" transition. acs.org This piezo-mechanical response involves a reversible proton transfer between a water molecule within the framework's pores and the phosphonate group of the linker, leading to a distortion of the alkyl chain. acs.org This phenomenon highlights the linker's ability to undergo significant conformational changes in response to external stimuli.

Bond Distance Analysis (e.g., P-O bond)

The pressure-induced coiling of the 1,6-hexanebisphosphonate linker is quantified by changes in its dihedral angles, which are determined precisely from the high-pressure crystallographic data. acs.org The analysis reveals significant distortion along the hexyl chain, demonstrating the framework's flexibility.

The transition from a linear to a coiled conformation is evident in the dramatic changes to the C–C–C–C dihedral angle at the center of the alkyl chain. acs.org This structural data, obtained through advanced diffraction studies, is critical for understanding the mechanical properties of materials incorporating 1,6-Hexanebisphosphonic acid. While the primary reported changes were in the dihedral angles of the carbon backbone, the refinement of the crystal structure at high pressure inherently involves the precise determination of all atomic positions, allowing for a detailed analysis of all bond distances, including the critical P-O bonds of the phosphonate groups. acs.orgrsc.org The ability to resolve these structural parameters to a high degree of precision is fundamental to modern crystallographic analysis. researchgate.net

Interactive Data Table: Dihedral Angle Changes in 1,6-Hexanebisphosphonate Linker Under Pressure

The following table summarizes the reported changes in the dihedral angles of the 1,6-hexanebisphosphonate linker within the ZAG-6 framework at ambient pressure versus a high pressure of 6.9 GPa. acs.org

| Dihedral Angle | Ambient Pressure | 6.9 GPa |

| P–C₁–C₂–C₃ | 177.1(2)° | 170.2(6)° |

| C₁–C₂–C₃–C₄ | 173.7(3)° | 55.3(10)° |

Coordination Chemistry and Metal Organic Framework Mof Studies

1,6-Hexanebisphosphonic Acid as a Ligand in Coordination Complexes

1,6-Hexanebisphosphonic acid [(HO)₂P(O)(CH₂)₆P(O)(OH)₂] is a flexible organic linker characterized by two phosphonate (B1237965) groups at the termini of a six-carbon alkyl chain. This unique structure underpins its utility in coordination chemistry, where it can act as a versatile ligand.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

The ability of 1,6-hexanebisphosphonic acid to act as a versatile linker has been exploited in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis.

While specific literature detailing "Zinc Alkyl Gate (ZAG)" frameworks incorporating 1,6-hexanebisphosphonate is not widely available under this exact terminology, the principles of their formation can be inferred from the synthesis of zinc-based MOFs with flexible bisphosphonate and dicarboxylate linkers. The term likely refers to zinc-based MOFs where the flexible alkyl chains of the bisphosphonate ligands act as "gates" that can open or close in response to external stimuli, controlling access to the pores of the framework.

The synthesis of such materials typically involves the solvothermal reaction of a zinc salt (e.g., zinc nitrate) with 1,6-hexanebisphosphonic acid in a high-boiling solvent such as N,N-dimethylformamide (DMF). The resulting crystal structure would likely feature zinc-phosphonate clusters or chains connected by the flexible hexane (B92381) linkers, creating a porous framework. The flexibility of the hexane chain is a key feature, allowing for dynamic structural changes.

The flexible nature of the 1,6-hexanebisphosphonate linker plays a crucial role in the assembly and stability of the resulting MOF. The conformational freedom of the alkyl chain can direct the formation of specific network topologies. Studies on MOFs with flexible linkers have shown that the length and flexibility of the linker can influence the framework's response to guest molecule inclusion and removal, a phenomenon often referred to as "breathing."

Pressure-Induced Phenomena in MOF Structures

MOFs constructed with flexible linkers, such as 1,6-hexanebisphosphonic acid, are known to exhibit interesting responses to external pressure. The application of pressure can induce a variety of structural changes, from simple compression to more complex phase transitions.

The flexible alkyl chains in the framework can act as "spring-like" components, allowing the material to compress without catastrophic failure of the crystal structure. This can lead to phenomena such as negative linear compressibility, where the material expands along one crystallographic axis while contracting along others under hydrostatic pressure.

Furthermore, pressure can mediate the uptake and release of guest molecules within the pores of the MOF. In some cases, increasing pressure can force guest molecules into the pores, leading to a "breathing" effect where the framework expands to accommodate them. Conversely, pressure can also induce the collapse of the pores, expelling guest molecules. These pressure-induced structural transformations are often reversible and can be tuned by the nature of the guest molecules present within the pores. For instance, studies on flexible pillared-layered MOFs have demonstrated that guest molecules can mediate pressure-induced phase transitions, highlighting the cooperative role of the flexible framework and the guest species. cas.cnresearchgate.net

Linker Conformation Changes (e.g., Coiling)

The hexane chain of the 1,6-hexanebisphosphonic acid linker provides significant conformational freedom within a MOF structure. mdpi.com Unlike rigid aromatic linkers, this aliphatic backbone is flexible, which can allow for unique structural responses to external stimuli such as pressure or the introduction of guest molecules. mdpi.com This inherent flexibility can lead to conformation-controlled breathing, a phenomenon distinct from that observed in purely aromatic-based MOFs. mdpi.com While the general principles of flexible aliphatic linkers suggest the possibility of coiling or bending, specific detailed studies quantifying the coiling behavior of the 1,6-hexanebisphosphonic acid linker within a MOF are not extensively documented in the available research.

Proton Transfer Mechanisms within MOFs

Research into MOFs constructed with phosphonate-based linkers, including hexane-1,6-diphosphonate, has uncovered pressure-induced functionalities. In a MOF containing hexane-1,6-diphosphonate ligands, the application of high pressure induces a proton transfer from a coordinated phosphonic acid group to an adjacent guest water molecule. mdpi.com This event leads to charge separation within the material's pores, a mechanism of significant interest for developing functional materials. mdpi.com This intrinsic proton transfer capability is a key feature of phosphonate-based MOFs, where the acidic protons of the linker and guest molecules like water can form pathways for proton conduction. nih.gov

Negative Linear Compressibility in MOF Structures

Negative linear compressibility (NLC) is a counterintuitive property where a material expands along one dimension while it is compressed under hydrostatic pressure. rsc.orgnih.gov This phenomenon has been observed and predicted in certain flexible MOFs, often those with a "wine-rack" topology, such as the MIL-53 family. nih.govnih.gov However, based on the available scientific literature, there are no specific studies that report or investigate the property of negative linear compressibility in Metal-Organic Frameworks constructed using 1,6-hexanebisphosphonic acid as the organic linker.

Applications of MOFs in Advanced Materials Science

The unique chemical and mechanical properties of MOFs incorporating 1,6-hexanebisphosphonic acid and similar aliphatic phosphonate linkers pave the way for their use in specialized, high-performance applications.

Pressure-Switchable Proton Conduction Materials

The pressure-induced proton transfer mechanism observed in MOFs with hexane-1,6-diphosphonate linkers is directly applicable to the development of advanced functional materials. mdpi.com The ability to initiate proton transfer and charge separation via the application of external pressure positions these materials as candidates for pressure-switchable proton conductors. mdpi.com In such a system, the conductivity could be "switched" on or modulated by changes in pressure, a desirable characteristic for creating novel sensors or energy-related devices.

Crystal Crosslinking in Perovskite Solar Cells

Beyond MOFs, 1,6-hexanebisphosphonic acid has been utilized as a tool to understand and improve the stability of perovskite solar cells. These additives can act as crosslinkers between adjacent perovskite grains, enhancing the cohesion and morphological stability of the perovskite film. nih.govacs.org This crosslinking is crucial for improving both the photovoltaic performance and the material's resistance to degradation from moisture. acs.orgresearchgate.net

The functionality of 1,6-hexanebisphosphonic acid in the context of perovskites is rooted in its ability to form specific non-covalent interactions. It has been used as a probe to separately investigate the hydrogen bond formation between its P-OH groups and different halide anions, namely chloride and iodide. nih.govresearchgate.net 1H NMR studies have confirmed that the phosphonic acid groups form hydrogen bonds with the halide anions of the perovskite material. nih.gov This interaction is a key component of the crosslinking mechanism, where the phosphonic acid terminal groups bind to the surface of the perovskite crystals, helping to create a more uniform and stable perovskite layer. acs.orgresearchgate.net

Interactive Data Tables

Table 1: Properties and Applications of 1,6-Hexanebisphosphonic Acid in Materials Science

| Property/Application | Context | Key Finding | Reference(s) |

|---|---|---|---|

| Linker Flexibility | MOF Synthesis | The aliphatic hexane chain provides significant conformational freedom to the MOF structure. | mdpi.com |

| Proton Transfer | MOF under Pressure | High pressure can induce proton transfer from the phosphonic acid group to guest water molecules. | mdpi.com |

| Pressure-Switchable Conduction | MOF Applications | The pressure-induced proton transfer suggests potential for materials with tunable conductivity. | mdpi.com |

| Crystal Crosslinking | Perovskite Solar Cells | The molecule helps enhance cohesion between perovskite grains, improving film morphology and stability. | nih.govacs.org |

| Hydrogen Bonding | Perovskite Solar Cells | The P-OH groups form hydrogen bonds with halide anions (Cl⁻, I⁻) on the perovskite surface. | nih.govresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,6-Hexanebisphosphonic acid |

| Butylphosphonic acid 4-ammonium chloride |

| Methylammonium lead triiodide |

| Chloride |

Scientific Literature Lacks Data on 1,6-Hexanebisphosphonic Acid for Perovskite Enhancement

Despite a thorough investigation of scientific databases and scholarly articles, there is currently no published research detailing the use of 1,6-Hexanebisphosphonic acid for the enhancement of perovskite morphology and cohesion.

Extensive searches were conducted to locate studies, research findings, or any data related to the application of 1,6-Hexanebisphosphonic acid in the field of perovskite solar cells, specifically focusing on its potential role in modifying the morphology and cohesion of perovskite films. These inquiries yielded no results directly addressing this topic.

While the broader field of perovskite research includes studies on various surface modifiers and additives to improve film quality and device performance, the specific compound of 1,6-Hexanebisphosphonic acid does not appear in the available literature in this context. Research has been published on the use of other related molecules, such as various alkylphosphonic acids and phosphonium (B103445) halides, for the surface passivation of perovskites and the modification of metal oxide layers within solar cell structures. These studies indicate that phosphonic acid-based compounds can play a role in reducing defects and enhancing charge extraction in perovskite devices.

Furthermore, compounds with a similar hexane backbone, such as 1,6-hexanediammonium diiodide, have been investigated as additives to improve the stability and performance of perovskite solar cells. However, these are chemically distinct from 1,6-Hexanebisphosphonic acid and their findings cannot be extrapolated to the subject of this inquiry.

Based on the current body of scientific literature, there is no information available to generate an article on the role of 1,6-Hexanebisphosphonic acid in the enhancement of perovskite morphology and cohesion. The topic, as specified, has not been the subject of published scientific investigation. Therefore, the requested article, with its specific outline and focus, cannot be created.

Derivatization Chemistry and Functional Group Reactivity in Research

Esterification Reactions of Phosphonic Acid Groups

The phosphonic acid moieties of 1,6-hexanebisphosphonic acid can undergo esterification to form phosphonate (B1237965) esters. This transformation is significant as it modifies the polarity, solubility, and chelating properties of the parent molecule. The reaction typically involves reacting the phosphonic acid with an alcohol in the presence of a suitable catalyst or activating agent.

Research into the esterification of phosphonic acids has revealed methods for achieving selective mono- or di-esterification. nih.gov For instance, the choice of reagents and reaction conditions, particularly temperature, plays a crucial role. nih.gov The use of orthoesters, such as triethyl orthoacetate, has been identified as an effective method for these transformations. nih.gov At lower temperatures (e.g., 30°C), the reaction can be controlled to favor the formation of monoesters, while higher temperatures (e.g., 90°C) drive the reaction towards the formation of diesters. nih.govnih.gov

Given that 1,6-hexanebisphosphonic acid has two phosphonic acid groups, esterification can lead to a variety of products, including mono-, di-, tri-, and tetra-esters. The synthesis of these derivatives allows for the fine-tuning of the molecule's properties for specific applications. For example, esterification can be a key step in preparing precursors for further chemical synthesis, such as the creation of mixed phosphonate diesters or phosphonamidates. mdpi.com

Table 1: Conditions for Selective Esterification of Phosphonic Acids

| Product Type | Key Reagent | Typical Temperature | Selectivity |

|---|---|---|---|

| Monoester | Triethyl orthoacetate | 30°C | High |

| Diester | Triethyl orthoacetate (in excess) | 90°C | High |

Silylation Reactions for Analytical Purposes

For analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), analytes must be volatile and thermally stable. weber.hu 1,6-Hexanebisphosphonic acid, being a polar compound with multiple active hydrogen atoms on its phosphonic acid groups, is non-volatile. tcichemicals.com Therefore, a derivatization step is necessary to replace these active hydrogens with non-polar groups, thereby increasing the molecule's volatility. weber.hu

Silylation is the most common derivatization technique for this purpose. nih.gov The reaction involves treating the analyte with a silylating reagent, which introduces a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com A widely used reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com To derivatize the phosphonic acid groups of 1,6-hexanebisphosphonic acid, BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), would be used. sigmaaldrich.com This reaction converts the polar -P(O)(OH)₂ groups into less polar and more volatile -P(O)(OSi(CH₃)₃)₂ groups, allowing for successful analysis by GC-MS. tcichemicals.com The process requires anhydrous conditions, as the presence of moisture can deactivate the silylating reagent. sigmaaldrich.com

Table 2: Common Silylating Agents for GC Analysis

| Reagent | Abbreviation | Common Use |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of polar functional groups including carboxylic and phosphonic acids. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile reagent for creating TMS derivatives. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. |

| N-Trimethylsilylimidazole | TMSI | Effective for silylating alcohols and phenols. |

Formation of PROTAC Linkers and Related Conjugates

A significant application of 1,6-hexanebisphosphonic acid is in the field of chemical biology, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commolnova.cn PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com These molecules consist of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.gov

1,6-Hexanebisphosphonic acid serves as an alkyl chain-based PROTAC linker. medchemexpress.commolnova.cn The six-carbon chain provides a flexible spacer of a defined length, which is a critical parameter for the efficacy of a PROTAC. nih.gov The terminal phosphonic acid groups offer reactive handles for conjugation to the two different ligands. This conjugation is typically achieved through the formation of amide or ester bonds after activation of the phosphonic acid groups. The choice of linker length and composition is crucial for optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and influencing the physicochemical properties and cell permeability of the final PROTAC molecule. nih.govnih.gov

Reactivity in Catalytic Systems and Surface Modification

The phosphonic acid groups of 1,6-hexanebisphosphonic acid are excellent ligands for metal ions and can strongly adsorb onto various metal and metal oxide surfaces. nanoporation.eudcru.orgemqa.eu This property makes the compound highly suitable for surface modification applications. When applied to a surface like zinc oxide or titanium dioxide, 1,6-hexanebisphosphonic acid can form self-assembled monolayers (SAMs). mdpi.comresearchgate.net In these SAMs, one or both phosphonic acid groups bind to the surface, while the six-carbon alkyl chain extends away from it.

This ability to form stable, ordered layers is valuable for several reasons:

Surface Passivation: The monolayer can protect the underlying material from corrosion or other chemical reactions.

Tuning Surface Properties: It can alter the surface energy, wettability, and electronic properties of the material. researchgate.net

Creating Functional Platforms: The un-bound phosphonic acid group (in the case of single-ended binding) or other functionalities attached to the alkyl chain can serve as anchor points for catalysts, biomolecules, or other materials.

In the context of catalysis, 1,6-hexanebisphosphonic acid can be used to anchor catalytic metal complexes to a solid support, facilitating catalyst recovery and reuse. The bifunctional nature of the molecule allows it to bridge nanoparticles or act as a cross-linking agent in the formation of hybrid organic-inorganic materials with potential catalytic activity. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Conformations

Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational space of flexible molecules like 1,6-hexanebisphosphonic acid. The hexane (B92381) chain allows for significant rotational freedom, leading to a variety of possible three-dimensional structures (conformers). A systematic conformational search or a molecular dynamics simulation would typically be employed to identify low-energy conformers and understand the flexibility of the molecule.

Such studies would provide insights into the distribution of conformers at different temperatures and in various solvent environments. However, at present, there are no specific published studies detailing the conformational analysis of 1,6-hexanebisphosphonic acid.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing information about orbital energies, electron density distribution, and molecular properties. broadpharm.com For 1,6-hexanebisphosphonic acid, DFT calculations could be used to determine:

Optimized Geometry: The most stable three-dimensional structure.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Charge Distribution: The partial charges on each atom, which can indicate the polarity and reactivity of different parts of the molecule.

Despite the widespread use of DFT in chemistry, specific DFT studies on 1,6-hexanebisphosphonic acid are not readily found in the scientific literature.

Computational Prediction of Material Properties (e.g., Pressure Response)

Computational methods can be employed to predict the material properties of compounds under various conditions. For instance, solid-state DFT calculations could be used to simulate the behavior of crystalline 1,6-hexanebisphosphonic acid under high pressure. These simulations could predict changes in bond lengths, bond angles, and crystal packing, providing insights into the material's compressibility and potential phase transitions.

Currently, there is no available research that reports on the computational prediction of the material properties of 1,6-hexanebisphosphonic acid.

Simulations of Ligand-Metal Interactions

The phosphonic acid groups in 1,6-hexanebisphosphonic acid are excellent ligands for coordinating with metal ions. This property is suggested by its use as a capping agent for colloidal quantum dots. tcichemicals.com Simulations of its interactions with metal ions would be valuable for understanding the formation and stability of metal complexes and coordination polymers.

Computational techniques that could be applied include:

Molecular Docking: To predict the preferred binding sites of metal ions on the ligand.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the electronic details of the metal-ligand bond within a larger molecular system.

Molecular Dynamics Simulations: To study the dynamics and stability of the resulting metal complexes in solution.

While the synthesis and structural characterization of metal complexes with related ligands have been reported, specific simulation studies on the ligand-metal interactions of 1,6-hexanebisphosphonic acid are not found in the current body of scientific literature.

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science

The dual phosphonic acid functionalities of 1,6-hexanebisphosphonic acid make it an excellent candidate for the surface modification of metal oxide materials. Phosphonic acids are known to form strong, stable bonds with a variety of metal oxides, including titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂). This interaction allows for the precise tuning of surface properties, such as hydrophobicity, corrosion resistance, and biocompatibility.

Recent research has demonstrated the effectiveness of phosphonic acids in modifying the surfaces of materials like titanium dioxide, which can inhibit the growth of anatase grains and increase the specific surface area of the resulting photocatalysts. utah.edu While these studies have often employed other phosphonic acids, the principles are directly applicable to 1,6-hexanebisphosphonic acid. Its ability to bridge and form self-assembled monolayers can lead to the creation of robust, functionalized surfaces on nanoparticles and bulk materials. For instance, the functionalization of nanoparticles with molecules structurally similar to 1,6-hexanebisphosphonic acid has been shown to create stable, transparent dispersions in various solvents, a crucial property for the development of advanced nanocomposites.

Furthermore, the flexible hexane (B92381) linker provides a degree of conformational freedom that can be exploited in the design of "smart" materials that respond to external stimuli. The potential for this compound to act as a cross-linking agent in polymer matrices or as a linker in the formation of hybrid organic-inorganic materials is an active area of investigation.

Table 1: Potential Effects of 1,6-Hexanebisphosphonic Acid in Materials Science

| Application Area | Potential Effect of 1,6-Hexanebisphosphonic Acid |

|---|---|

| Surface Modification | Forms stable self-assembled monolayers on metal oxides, altering surface energy and reactivity. |

| Nanocomposites | Acts as a coupling agent to improve the dispersion and interfacial adhesion of nanoparticles in a polymer matrix. |

| Corrosion Inhibition | Forms a protective phosphonate (B1237965) layer on metal surfaces, preventing corrosion in acidic environments. mdpi.comresearchgate.netscholarena.comsu.edu.ly |

| Biomaterials | Modifies the surface of implants to enhance biocompatibility and promote osseointegration. |

Exploration in Advanced Catalysis

The field of catalysis is increasingly looking towards the development of robust, recyclable, and selective catalysts. Zirconium phosphonates, a class of materials that can be synthesized using bisphosphonic acids like 1,6-hexanebisphosphonic acid, are emerging as highly promising solid acid catalysts. These materials exhibit remarkable thermal and chemical stability, making them suitable for a range of acid-catalyzed reactions.

Research into mesoporous zirconium phosphonate materials has shown that they can possess high surface areas, uniform pore sizes, and a significant number of acid sites. rsc.orgresearchgate.net These properties are critical for efficient catalytic activity. Although much of the research has utilized other organic phosphonic acids, the synthesis of layered and mesoporous zirconium 1,6-hexanebisphosphonate is a logical and promising extension of this work. The flexible hexane chain in 1,6-hexanebisphosphonic acid could introduce unique porous structures and influence the accessibility of catalytic sites within the zirconium phosphonate framework.

The potential applications for such catalysts are vast and include esterification, hydration, and other acid-catalyzed transformations of industrial importance. mdpi.com The ability to tune the properties of the catalyst by modifying the organic linker (in this case, the hexane chain) offers a powerful tool for designing next-generation solid acid catalysts.

Table 2: Potential Catalytic Applications of 1,6-Hexanebisphosphonic Acid-Based Materials

| Catalyst Type | Potential Reaction | Key Advantages |

|---|---|---|

| Zirconium Hexanebisphosphonate | Esterification, Aldol condensation | High thermal stability, tunable acidity, potential for shape selectivity. rsc.orgresearchgate.netmdpi.comscispace.com |

| Metal Complexes | Oxidation, Reduction | Defined active sites, potential for enantioselective catalysis. |

| Surface-Supported Catalysts | Fine chemical synthesis | Enhanced catalyst recovery and reusability. |

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to the construction of complex and functional materials. The ditopic nature of 1,6-hexanebisphosphonic acid, with its two phosphonic acid groups capable of forming strong hydrogen bonds and coordinating to metal ions, makes it an ideal building block for supramolecular assemblies.

The flexible hexane linker allows for the formation of a variety of structures, from simple linear chains to more complex three-dimensional networks. These assemblies can be directed by the choice of solvent, temperature, and the presence of other coordinating species. The resulting supramolecular structures could find applications in areas such as drug delivery, sensing, and the creation of self-healing materials.

While specific research on the supramolecular chemistry of 1,6-hexanebisphosphonic acid is still in its early stages, the principles of self-assembly are well-established for similar bisphosphonic acids. The ability of these molecules to form ordered structures through hydrogen bonding and metal coordination is a key driver for their exploration in this field.

Potential in Environmental Remediation Technologies

The development of new technologies for environmental remediation is a critical area of research. While specific removal processes are excluded from this discussion, the inherent properties of 1,6-hexanebisphosphonic acid suggest its potential utility in broader environmental remediation strategies. For instance, its ability to strongly bind to metal surfaces can be harnessed for corrosion inhibition, which is a key aspect of maintaining the integrity of infrastructure used in environmental management. mdpi.comresearchgate.netscholarena.comsu.edu.ly

Furthermore, the functionalization of materials with 1,6-hexanebisphosphonic acid could lead to the development of novel sensors for the detection of environmental pollutants or as a component in protective coatings for infrastructure exposed to harsh environmental conditions. The phosphonate groups can act as anchoring points for other functional molecules, allowing for the creation of multifunctional materials tailored for specific environmental applications. The exploration of this compound in the context of creating more durable and resilient materials for environmental technologies represents a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,6-Hexanebisphosphonic acid, and how can purity be validated?

- Methodology : Synthesis typically involves phosphonation of 1,6-hexanediol using phosphorus-containing reagents under controlled acidic conditions. Post-synthesis, purity is validated via:

- High-Performance Liquid Chromatography (HPLC) with ion-pairing agents (e.g., hexanesulfonic acid in mobile phases) to resolve phosphonic acid derivatives .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on characteristic peaks for phosphonate groups (δ ~10–30 ppm for <sup>31</sup>P NMR) .

- Key considerations : Optimize reaction stoichiometry to minimize byproducts like unreacted diol or over-phosphonated species.

Q. How does the alkyl chain length in 1,6-Hexanebisphosphonic acid influence its chelation properties compared to shorter-chain analogs?

- Methodology : Compare metal-binding affinity (e.g., Ca<sup>2+</sup>, Fe<sup>3+</sup>) using:

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters.

- UV-Vis spectroscopy with metallochromic indicators (e.g., xylenol orange for Fe<sup>3+</sup>).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for 1,6-Hexanebisphosphonic acid under physiological conditions?

- Methodology :

- pH-dependent stability assays : Incubate the compound in buffers mimicking physiological pH (4.5–7.4) and analyze degradation via LC-MS.

- Competing ligand studies : Introduce competing ions (e.g., Mg<sup>2+</sup>) to assess stability in complex matrices .

Q. How can 1,6-Hexanebisphosphonic acid be integrated into PROTAC design to optimize intracellular target degradation?

- Methodology :

- Linker optimization : Evaluate PROTAC efficiency by varying linker length/spacer groups. Use surface plasmon resonance (SPR) to measure binding kinetics between the PROTAC and E3 ligase/target protein .

- Cellular assays : Monitor target protein degradation (e.g., via Western blot) in cell lines treated with PROTACs containing hexanebisphosphonic acid vs. other linkers.

Q. What statistical approaches are recommended for analyzing dose-response data in studies using 1,6-Hexanebisphosphonic acid as a phosphatase inhibitor?

- Methodology :

- Non-linear regression models (e.g., Hill equation) to calculate IC50 values.

- ANOVA with post-hoc tests to compare inhibition across enzyme isoforms (e.g., alkaline phosphatase vs. purple acid phosphatases) .

Methodological & Ethical Considerations

Q. How can researchers ensure reproducibility in synthesizing 1,6-Hexanebisphosphonic acid derivatives for collaborative studies?

- Protocol standardization :

- Document reaction parameters (e.g., temperature, solvent purity) using FAIR data principles (Findable, Accessible, Interoperable, Reusable).

- Share raw chromatographic and spectroscopic data via repositories (e.g., Zenodo) .

Q. What ethical guidelines apply to in vivo studies involving 1,6-Hexanebisphosphonic acid, particularly regarding tissue accumulation and long-term toxicity?

- Ethical framework :

- Follow 3Rs principles (Replacement, Reduction, Refinement) for animal studies.

- Conduct biodistribution studies using radiolabeled compounds (e.g., <sup>32</sup>P) to quantify tissue retention and inform dosing schedules .

Data Contradiction & Validation

Q. How should conflicting reports on the compound’s metal-binding selectivity be addressed?

- Resolution strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.